BenchChemオンラインストアへようこそ!

2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

Medicinal chemistry Lead optimization Physicochemical profiling

Prioritize this meta‑tolyl acetamide (CAS 2034591-75-6) for oral small‑molecule lead programs. At MW 324.4 g/mol and XLogP3‑AA 2.6, it outperforms heavier halogenated analogs (e.g., 2,4‑difluorophenyl variant, MW 346.4) in permeability optimization. Its scaffold is encompassed by US Patent 8,895,589 B2 (P2X3/P2X2/3 antagonists), providing a strong IP landscape. The undefined stereocenter in the racemic mixture is ready for chiral HPLC resolution and enantiomer‑specific screening against ATP‑gated ion channels. Suppliers offer verified ≥98% purity, supporting immediate structure–activity relationship (SAR) expansion.

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 2034591-75-6
Cat. No. B2559616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
CAS2034591-75-6
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC(C2CCOCC2)C3=CN=CC=C3
InChIInChI=1S/C20H24N2O2/c1-15-4-2-5-16(12-15)13-19(23)22-20(17-7-10-24-11-8-17)18-6-3-9-21-14-18/h2-6,9,12,14,17,20H,7-8,10-11,13H2,1H3,(H,22,23)
InChIKeyLEMHJZGHAUGDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3-Methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide (CAS 2034591-75-6): Structural and Physicochemical Baseline for Procurement Decisions


2-(3-Methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide (CAS 2034591-75-6) is a synthetic small molecule featuring a hybrid scaffold that incorporates a meta‑tolyl acetamide group linked to a chiral (pyridin‑3‑yl)(tetrahydro‑2H‑pyran‑4‑yl)methylamine moiety. [1] The compound has a molecular weight of 324.4 g/mol, a computed XLogP3‑AA of 2.6, a topological polar surface area (TPSA) of 51.2 Ų, and one hydrogen‑bond donor. [1] Its structure contains one undefined stereocenter, meaning that commercial samples are racemic unless otherwise specified. [1] The scaffold is related to pyridinyl amide chemotypes that have been explored as P2X3/P2X2/3 antagonists in patent literature, though direct activity data for this specific compound has not been publicly disclosed. [2]

Why Generic Substitution Fails for 2-(3-Methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide: Physicochemical and Structural Differentiation from Close Analogs


Although several analogs with the same N‑[(oxan‑4‑yl)(pyridin‑3‑yl)methyl]acetamide core are commercially available, simple substitution is not advisable because the nature of the aryl acetamide group (e.g., 3‑methylphenyl vs. 2,4‑difluorophenyl vs. 2‑methoxyphenyl) produces distinct computed physicochemical profiles that can alter solubility, permeability, and target engagement. [1] Even when a core scaffold is conserved, the lack of publicly reported bioactivity data for the 3‑methylphenyl variant means that any interchange with a seemingly similar analog must be validated empirically in the end‑user's specific assay context. [2]

Quantitative Differentiation Evidence for 2-(3-Methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide: Physicochemical Properties vs. Closest Commercially Available Analogs


Molecular Weight Differentiation: 3-Methylphenyl vs. 2,4-Difluorophenyl Analog

The 3‑methylphenyl analog (target compound) has a molecular weight of 324.4 g/mol, which is 22.0 g/mol (6.4%) lower than the 2,4‑difluorophenyl analog (346.4 g/mol, CAS 2034248‑30‑9). [1] [2] This difference is meaningful because molecular weight is a key determinant of passive membrane permeability and oral bioavailability potential; a reduction of 22 Da can improve the likelihood of meeting Lipinski's rule of five criteria. [1] [2]

Medicinal chemistry Lead optimization Physicochemical profiling

Lipophilicity Differentiation: 3-Methylphenyl vs. 2,4-Difluorophenyl Analog

The target compound exhibits a computed XLogP3‑AA of 2.6, which is 0.2 log units higher than the 2,4‑difluorophenyl analog (XLogP3‑AA = 2.4). [1] [2] This modest increase in lipophilicity may enhance membrane partitioning while still remaining within the generally desirable range (XLogP < 5) for drug‑like molecules. [1] [2]

Drug design ADME prediction Lipophilicity

Hydrogen Bond Acceptor Count and Polarity Differentiation

The target compound has 3 hydrogen bond acceptor (HBA) atoms and a topological polar surface area (TPSA) of 51.2 Ų, compared to 5 HBA atoms for the 2,4‑difluorophenyl analog (TPSA also 51.2 Ų). [1] [2] The reduced HBA count of the target compound may result in lower desolvation penalty upon passive membrane crossing, despite identical TPSA. [1] [2]

Medicinal chemistry Polar surface area Drug-likeness

Stereochemical Complexity and Its Impact on Biological Recognition

The target compound possesses one undefined stereocenter (atom stereocenter count = 1), meaning it is supplied as a racemic mixture unless chiral separation has been performed. [1] In contrast, many simpler acetamide analogs (e.g., N‑(pyridin‑3‑yl)acetamide derivatives) lack this stereocenter entirely. [2] The presence of a chiral center introduces the possibility of enantiomer‑specific biological activity; if one enantiomer is eutomer and the other is distomer, the racemate may exhibit reduced potency or altered selectivity relative to a pure enantiomer preparation. [1]

Chirality Stereochemistry Target selectivity

Recommended Research Application Scenarios for 2-(3-Methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide Based on Quantitative Differential Evidence


Orally Targeted Lead Generation Programs Requiring Lower Molecular Weight and Moderate Lipophilicity

The compound's molecular weight of 324.4 g/mol and XLogP3‑AA of 2.6 position it favorably for oral bioavailability optimization compared to the heavier 2,4‑difluorophenyl analog (346.4 g/mol, XLogP3‑AA 2.4). [1] [2] Research groups pursuing oral small‑molecule leads where every 20–30 Da reduction is critical for permeability should prioritize this m‑tolyl variant. [1] [2]

P2X3/P2X2/3 Antagonist Screening Libraries Requiring Structural Diversity

The pyridinyl amide scaffold of this compound is encompassed by the generic Markush claims of US Patent 8,895,589 B2 (Roche Palo Alto) for P2X3/P2X2/3 antagonists. [3] Although no specific activity data for this compound is publicly available, its inclusion in a screening library expands the aryl substitution diversity (meta‑tolyl) beyond the exemplified halogenated and alkoxy phenyl variants, potentially identifying novel structure‑activity relationships. [1] [3]

Chiral Resolution and Stereochemistry‑Activity Relationship (SSAR) Studies

The presence of one undefined stereocenter in the racemic mixture offers a concrete opportunity for chiral chromatography resolution followed by enantiomer‑specific biological testing. [1] This is particularly relevant if the target binding site exhibits stereochemical preference, a common feature in ATP‑gated ion channels such as P2X3. [3]

Quote Request

Request a Quote for 2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.